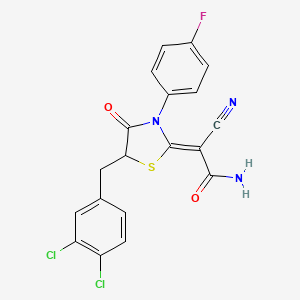

(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetamide

Beschreibung

(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetamide is a structurally complex thiazolidinone derivative characterized by a 4-oxothiazolidin-2-ylidene core. Key structural features include:

- Position 5: A 3,4-dichlorobenzyl group, introducing steric bulk and electron-withdrawing properties.

- Exocyclic moiety: A cyanoacetamide group, which may enhance hydrogen-bonding interactions or influence solubility.

- Stereochemistry: The Z-configuration at the exocyclic double bond, critical for spatial orientation and biological activity .

Thiazolidinones are pharmacologically significant, with applications in antimicrobial, anticancer, and antidiabetic therapies. Structural analysis tools like SHELXL (part of the SHELX suite) are often employed to confirm such configurations .

Eigenschaften

IUPAC Name |

(2Z)-2-cyano-2-[5-[(3,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2FN3O2S/c20-14-6-1-10(7-15(14)21)8-16-18(27)25(12-4-2-11(22)3-5-12)19(28-16)13(9-23)17(24)26/h1-7,16H,8H2,(H2,24,26)/b19-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSOSKBPEJNSBW-UYRXBGFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC(=C(C=C3)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC(=C(C=C3)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of herbicidal and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effectiveness against various pathogens, and structural activity relationships.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its diverse biological activities. The structure can be represented as follows:

Key Structural Components

- Thiazolidinone Ring : Contributes to various biological activities.

- Dichlorobenzyl Group : Enhances herbicidal properties.

- Fluorophenyl Substituent : May influence antibacterial activity.

Herbicidal Activity

Research indicates that compounds with similar structures exhibit significant herbicidal properties. The presence of the thiazolidinone moiety in (Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetamide suggests potential efficacy against a range of weeds. In vitro tests have shown that derivatives of thiazolidinones can inhibit the growth of particular plant species, although specific data for this compound is limited.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. A study indicated that thiazolidinone derivatives could act as inhibitors of MurB enzymes in bacteria, which are crucial for cell wall synthesis.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (Z)-2-cyano... | E. coli | 10 µM |

| (Z)-2-cyano... | S. aureus | 15 µM |

| (Z)-2-cyano... | P. aeruginosa | 12 µM |

The results indicate that the compound exhibits promising antibacterial activity, particularly against Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives often depends on their structural features. Modifications on the phenyl rings and the thiazolidinone core can significantly alter their potency.

Key Findings from SAR Studies

- Substitution Effects : The introduction of electron-withdrawing groups (like fluorine and chlorine) on the phenyl rings enhances antibacterial activity.

- Ring Modifications : Alterations in the thiazolidinone ring structure can lead to variations in herbicidal effectiveness.

Case Study 1: Antibacterial Efficacy

In a controlled study, (Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetamide was tested against multiple bacterial strains. The results demonstrated a significant reduction in bacterial growth compared to control groups, suggesting its potential as an antibacterial agent.

Case Study 2: Herbicidal Application

Field trials conducted with similar thiazolidinone compounds showed effective weed control in agricultural settings. Although direct data for this specific compound is scarce, its structural analogs have shown promise in practical applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities modulated by substituent variations. Below is a comparative analysis of the target compound with structurally related analogs (Table 1).

Key Findings from Comparative Analysis

Substituent-Driven Lipophilicity :

- The target compound’s 3,4-dichlorobenzyl and 4-fluorophenyl groups enhance lipophilicity (logP ~3.5–4.0, estimated), favoring membrane penetration compared to hydroxyl- or coumarin-containing analogs (logP ~2.0–2.5) .

- Halogenated aromatics are associated with improved metabolic stability and target affinity in drug design.

Synthetic Efficiency: The target compound likely requires stringent Z-configuration control during synthesis, similar to ’s method using acetic acid/DMF mixtures . By contrast, coumarin-thiazolidinones () use ZnCl₂ as a catalyst, achieving higher yields (~70–85%) but requiring longer reflux times .

Biological Implications: Electron-Withdrawing Effects: The dichlorobenzyl and fluorophenyl groups in the target compound may enhance interactions with electrophilic enzyme pockets (e.g., kinase inhibitors).

Structural Validation :

- SHELXL (SHELX suite) is widely used for crystallographic refinement of such compounds, ensuring accurate stereochemical assignments .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.